phosphanium CAS No. 36304-95-7](/img/structure/B14670196.png)
Bis[(2-ethylhexyl)oxy](sulfanylidene)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl)oxyphosphanium is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two ethylhexyl groups attached to a phosphonium center, with a sulfanylidene group providing additional reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl)oxyphosphanium typically involves the reaction of 2-ethylhexanol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) as a starting material, which reacts with 2-ethylhexanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, ultimately yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-ethylhexyl)oxyphosphanium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl)oxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions result in the formation of new alkyl or aryl phosphonium compounds.
科学的研究の応用
Bis(2-ethylhexyl)oxyphosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2-ethylhexyl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ethylhexyl groups but different functional groups.
Bis(2-ethylhexyl) phosphate: Another compound with ethylhexyl groups, used as a lubricant additive and metal extractant.
Uniqueness
Bis(2-ethylhexyl)oxyphosphanium is unique due to its phosphonium center and sulfanylidene group, which provide distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
特性
CAS番号 |
36304-95-7 |
|---|---|
分子式 |
C16H34O2PS+ |
分子量 |
321.5 g/mol |
IUPAC名 |
bis(2-ethylhexoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H34O2PS/c1-5-9-11-15(7-3)13-17-19(20)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
InChIキー |
CVCGTJDJGFSIQT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CO[P+](=S)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


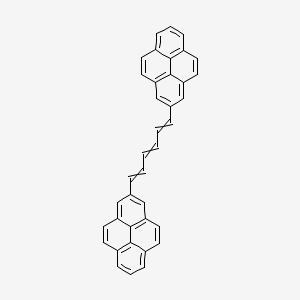
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
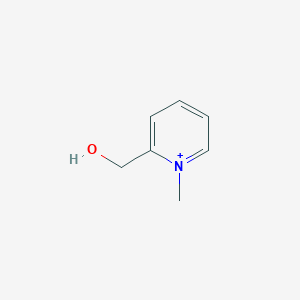

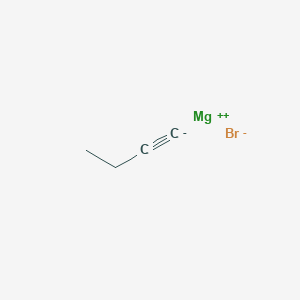
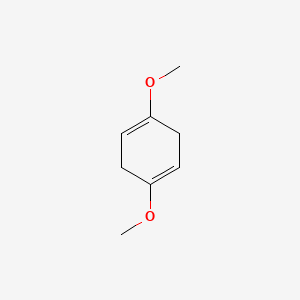

![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
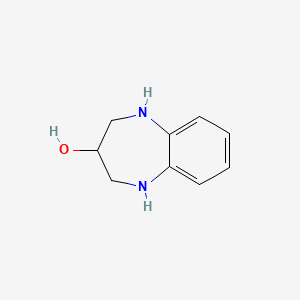
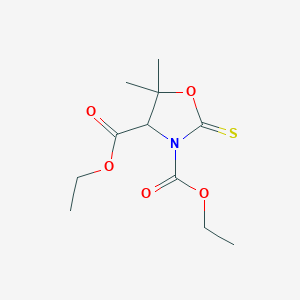
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

